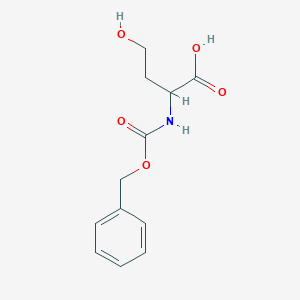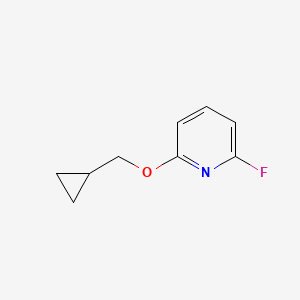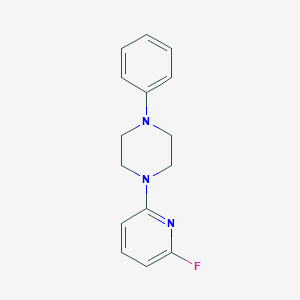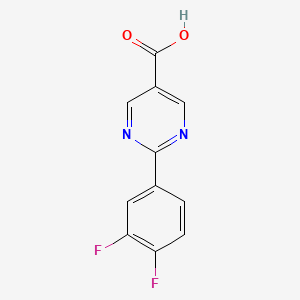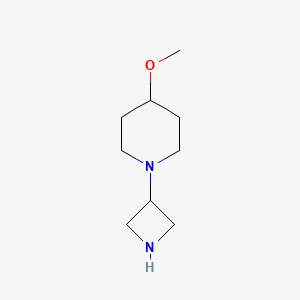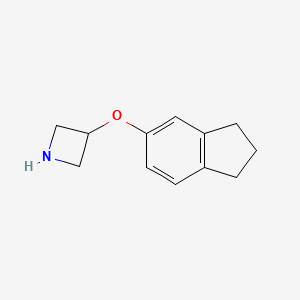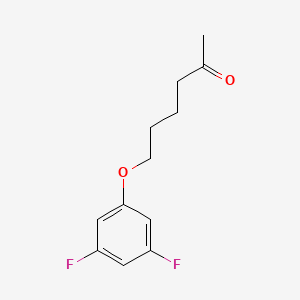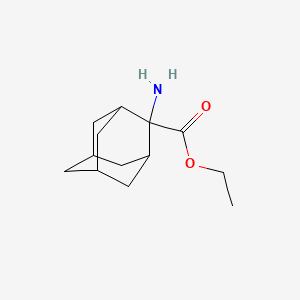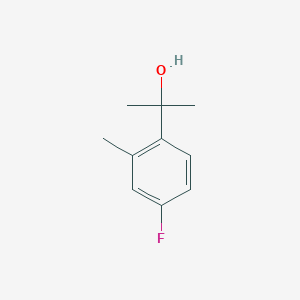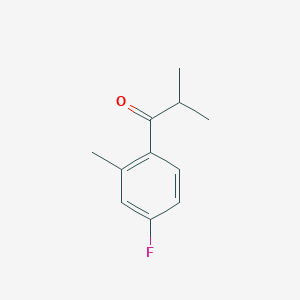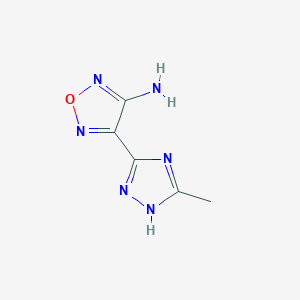
4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine
描述
4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine is a heterocyclic compound that contains both a triazole and a furazan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazole with a suitable furazan derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the oxidation of aminofurazans to nitrofurazans can be performed using peroxide-based oxidants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions
4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using peroxide-based oxidants.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution reagents: Halogenated compounds and strong bases or acids for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield nitrofurazan derivatives, while substitution reactions can introduce various functional groups onto the triazole or furazan rings.
科学研究应用
4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is utilized in the development of advanced materials, such as high-energy materials and polymers with unique properties.
Agrochemistry: The compound is explored for its potential use in the development of new agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes . The furazan ring may also contribute to the compound’s activity by participating in redox reactions and other chemical interactions.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains an oxadiazole ring instead of a triazole ring.
1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the triazole and furazan rings, which provides a distinct set of chemical and biological properties
属性
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c1-2-7-5(9-8-2)3-4(6)11-12-10-3/h1H3,(H2,6,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCALZXYBUGVSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=NON=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


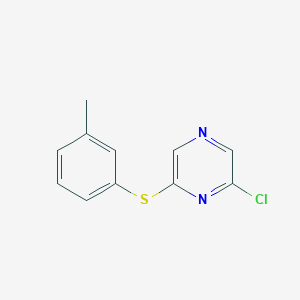
![6-[(3-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7874357.png)
